molecular formula C19H28ClNO B8660415 Pentazocine hydrochloride CAS No. 22205-05-6

Pentazocine hydrochloride

Cat. No.: B8660415
CAS No.: 22205-05-6
M. Wt: 321.9 g/mol
InChI Key: OQGYMIIFOSJQSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pentazocine hydrochloride is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of benzomorphan derivatives with various reagents under controlled conditions. One common method includes the alkylation of a benzomorphan intermediate with an appropriate alkyl halide, followed by purification and conversion to the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to ensure high yield and purity, often involving steps like crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Pentazocine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes present in the molecule to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce new alkyl or aryl groups into the molecule .

Scientific Research Applications

Pentazocine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of opioid receptor interactions and synthetic organic chemistry.

    Biology: Researchers use it to study the effects of opioids on cellular processes and receptor binding.

    Medicine: It is extensively studied for its analgesic properties and potential use in pain management protocols.

    Industry: The compound is used in the development of new analgesic drugs and formulations

Mechanism of Action

Pentazocine hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. It acts as an agonist at kappa and sigma opioid receptors, producing analgesia and sedation. Additionally, it has weak antagonist activity at mu opioid receptors, which helps to mitigate the risk of respiratory depression and addiction commonly associated with other opioids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentazocine hydrochloride is unique in its mixed agonist-antagonist profile, which allows it to provide effective pain relief with a lower risk of addiction and respiratory depression compared to other opioids. This makes it a valuable option in pain management, particularly for patients with a history of substance abuse .

Biological Activity

Pentazocine hydrochloride is a synthetic opioid analgesic that exhibits both agonistic and antagonistic properties at various opioid receptors. This compound has been widely studied for its analgesic effects, sedative properties, and potential interactions with other drugs. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and clinical implications.

Pentazocine primarily acts on the kappa (κ) and sigma opioid receptors as an agonist while exhibiting weak antagonistic activity at the mu (μ) opioid receptors. This dual action results in its analgesic effects while mitigating some of the side effects commonly associated with traditional opioids.

  • Agonist Activity : Pentazocine activates κ-opioid receptors, leading to analgesia and sedation.
  • Antagonist Activity : It weakly antagonizes μ-opioid receptors, which can reduce the efficacy of other opioids like morphine and meperidine .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:

  • Absorption : Well absorbed from the gastrointestinal tract.
  • Half-life : Approximately 2 to 3 hours after administration .
  • Metabolism : Primarily metabolized in the liver, with metabolites excreted in urine.
  • Onset of Action : Significant analgesia typically occurs within 15 to 30 minutes post-administration .

Clinical Applications

Pentazocine is used for managing moderate to severe pain, particularly in settings where opioid use is warranted but needs to be controlled due to potential abuse. It is often combined with acetaminophen in formulations like Talacen® for enhanced analgesic effects.

Case Studies

  • Case Study on Pain Management :
    A study involving patients with post-operative pain demonstrated that pentazocine provided effective pain relief comparable to morphine but with fewer side effects related to respiratory depression .
  • Comparative Study with Other Opioids :
    In a clinical trial comparing pentazocine with buprenorphine, patients reported similar levels of pain relief; however, those receiving pentazocine experienced less sedation overall .

Adverse Effects

While pentazocine is generally well-tolerated, it can cause several adverse effects:

  • Common Side Effects : Dizziness, sedation, nausea, and vomiting.
  • Serious Risks : Potential for hepatotoxicity when combined with acetaminophen; cases of acute liver failure have been documented .

Research Findings

Recent research has focused on understanding the broader implications of pentazocine's biological activity:

  • Neurotransmitter Modulation : Studies indicate that pentazocine may influence neurotransmitter release by modulating ion channels, which could have implications for mood disorders and addiction treatment .
  • Pharmacogenomic Variability : Genetic factors may influence individual responses to pentazocine, suggesting a need for personalized medicine approaches in prescribing this medication .

Summary Table of Biological Activity

Parameter Details
Mechanism of ActionAgonist at κ-opioid receptors; antagonist at μ-opioid receptors
AbsorptionWell absorbed from the GI tract
Half-life2 to 3 hours
MetabolismHepatic
Common Side EffectsDizziness, sedation, nausea
Serious RisksHepatotoxicity (with acetaminophen)

Properties

CAS No.

22205-05-6

Molecular Formula

C19H28ClNO

Molecular Weight

321.9 g/mol

IUPAC Name

1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride

InChI

InChI=1S/C19H27NO.ClH/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;/h5-7,12,14,18,21H,8-11H2,1-4H3;1H

InChI Key

OQGYMIIFOSJQSF-UHFFFAOYSA-N

SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.